molecular formula C11H11FINO B3096385 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine CAS No. 1281079-01-3

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine

Cat. No.: B3096385
CAS No.: 1281079-01-3
M. Wt: 319.11
InChI Key: WWLJJDHRGWXHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group substituted with fluorine and iodine at the 5- and 2-positions, respectively. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capabilities, and bioactivity . The presence of halogens (fluorine and iodine) in this compound may enhance its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to non-halogenated analogs. Fluorine is known to modulate electronic effects and improve binding affinity, while iodine’s large atomic radius could influence steric interactions in biological targets .

Properties

IUPAC Name

(5-fluoro-2-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLJJDHRGWXHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the iodination of a fluorobenzene derivative to form 5-fluoro-2-iodobenzoyl chloride.

    Coupling with Pyrrolidine: The benzoyl chloride intermediate is then reacted with pyrrolidine under basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the benzoyl group.

    Coupling Reactions: The fluorine and iodine substituents make the compound suitable for cross-coupling reactions, such as Suzuki and Heck reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers use this compound to study the effects of fluorine and iodine substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine with structurally or functionally analogous pyrrolidine derivatives:

Compound Substituents Molecular Weight Reported Bioactivity Synthesis Method Key References
This compound 5-Fluoro-2-iodobenzoyl group ~349.1 g/mol Not explicitly reported (inferred) Likely via benzoylation of pyrrolidine N/A
FMPTN (1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol) 5-Trifluoromethyl-thiadiazole group ~269.2 g/mol Antimicrobial, pharmacological activity Stepwise substitution of pyrrolidine
Anti-parasitic agents (e.g., 1-ethyl-2-(3',4'-dichloro-phenylimino)-pyrrolidine) Dichlorophenylimino group ~273.2 g/mol Anti-parasitic (e.g., helminthiasis) Condensation of phenylimino derivatives
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine 5-Fluoro-2-methoxyphenyl group ~195.2 g/mol Chiral intermediate for drug synthesis Asymmetric synthesis
TRK inhibitor ((S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide) Difluorophenyl-pyrrolidine-pyrazolopyrimidine hybrid ~484.4 g/mol Tyrosine kinase inhibition (anticancer) Multi-step microwave-assisted synthesis

Key Comparative Insights :

Structural Variations and Bioactivity: The iodine in this compound distinguishes it from fluorine- or chlorine-substituted analogs (e.g., FMPTN, anti-parasitic agents). Iodine’s polarizability and steric bulk may enhance binding to halogen-friendly protein pockets, a feature exploited in radiopharmaceuticals but underexplored here . Thiadiazole-containing FMPTN shows marked antimicrobial activity due to the electron-withdrawing trifluoromethyl group, which enhances reactivity toward microbial enzymes . Anti-parasitic phenylimino-pyrrolidines leverage chloro substituents for lipophilicity and membrane penetration, critical for targeting parasites .

Therapeutic Potential: The TRK inhibitor exemplifies pyrrolidine’s role in kinase inhibition, implying that this compound could be tailored for similar targets with modified halogen interactions .

Q & A

Basic Research Question

  • NMR : 1^1H NMR peaks for pyrrolidine protons appear at δ 3.33–3.30 (m, 4H) and δ 1.99–1.96 (m, 4H) in DMSO-d₆. Aromatic protons (5-fluoro-2-iodobenzoyl) show distinct splitting patterns (e.g., δ 7.61, d, J=8.0J = 8.0 Hz) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 347.02 (C11_{11}H10_{10}FINO2_2).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >95% .

Advanced Consideration : X-ray crystallography (e.g., CCDC data for analogous dispiro compounds) resolves stereochemical ambiguities .

How can researchers resolve contradictions in biological activity data for halogenated pyrrolidine derivatives?

Advanced Research Question
Discrepancies in bioactivity often arise from:

  • Structural analogs : Minor differences (e.g., chloro vs. iodo substituents) drastically alter pharmacokinetics. For example, 5-chloro-2-pyrrolidinylaniline shows higher antimicrobial activity than its fluoro counterpart .
  • Assay conditions : Variability in cell lines or enzyme isoforms (e.g., kinase selectivity panels).

Q. Methodological Solution :

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} values normalized to control assays).
  • Structure-Activity Relationship (SAR) : Systematic substitution of halogens and analysis of binding thermodynamics (e.g., ITC or SPR) .

What strategies are recommended for designing novel derivatives with enhanced pharmacological profiles?

Advanced Research Question

Scaffold Hopping : Replace pyrrolidine with azetidine or piperidine to modulate ring strain and bioavailability .

Halogen Scanning : Substitute iodine with bromine or astatine to balance steric effects and radioimaging potential.

Hybrid Molecules : Conjugate with bioactive fragments (e.g., pyridinyloxy groups) to target multiple pathways .

Q. Computational Tools :

  • Molecular Docking : Predict binding poses in protein active sites (e.g., using AutoDock Vina).
  • ADMET Prediction : Software like SwissADME evaluates lipophilicity (LogP) and blood-brain barrier penetration .

How can researchers address challenges in scaling up laboratory-scale synthesis?

Advanced Research Question
Key challenges include:

  • Iodine volatility : Mitigated by low-temperature reactions or flow chemistry setups.
  • Byproduct formation : Optimize workup protocols (e.g., liquid-liquid extraction with ethyl acetate) .

Q. Process Chemistry Solutions :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps.
  • Design of Experiments (DoE) : Identify critical process parameters (CPPs) using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-2-iodobenzoyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-2-iodobenzoyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.